molecular formula C13H26N2O2 B119841 Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate CAS No. 150349-65-8

Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate

Cat. No.: B119841
CAS No.: 150349-65-8
M. Wt: 242.36 g/mol
InChI Key: QZYIDMYWRACBRQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H26N2O2 and a molecular weight of 242.36 g/mol . It is a piperidine derivative that features a tert-butyl ester group and an aminopropyl side chain. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Given its structure, it’s possible that it could interact with various proteins or enzymes in the body, leading to changes in their function .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and overall pharmacokinetics .

Result of Action

Without specific information on the compound’s targets and mode of action, it’s difficult to describe the molecular and cellular effects of its action. Like other small molecules, it could potentially modulate the activity of its target proteins, leading to downstream effects on cellular functions .

Action Environment

The action, efficacy, and stability of “Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate” could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. Specific details would require further investigation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl chloroformate and 3-aminopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Piperidine reacts with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl piperidine-1-carboxylate.

    Step 2: The intermediate product is then reacted with 3-aminopropylamine to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base.

Major Products:

Scientific Research Applications

Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • Tert-butyl 4-(2-aminopropyl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate
  • Tert-butyl 4-(3-aminopropyl)pyrrolidine-1-carboxylate

Comparison: Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate is unique due to its specific aminopropyl side chain, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-6-11(7-10-15)5-4-8-14/h11H,4-10,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYIDMYWRACBRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629390
Record name tert-Butyl 4-(3-aminopropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150349-65-8
Record name tert-Butyl 4-(3-aminopropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 20.24 g (54.34 mM) of 3-(1-tert-butoxycarbonyl-4-piperidyl)-1-propylphthalimide in 350 ml of ethanol was added 7.9 ml (163 mM) of hydrazine monohydrate and the mixture was refluxed for one hour. After cooling to room temperature, the resulting precipitate (phthalide) was filtered off and washed with a small amount of ethanol. The filtrate and washes were pooled and the solvent was distilled off under reduced pressure. The residue was extracted with chloroform and the organic layer was washed with saturated aqueous solution of sodium chloride and dried over MgSO4. The solvent was then distilled off under reduced pressure to provide the title compound. Light-yellow oil. Yield 13.08 g (99%)
Name
3-(1-tert-butoxycarbonyl-4-piperidyl)-1-propylphthalimide
Quantity
20.24 g
Type
reactant
Reaction Step One
Quantity
7.9 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Triphenylphosphine (0.657 g, 2.50 mmol) is added to a stirred solution of 4-(3-azido-propyl)-piperidine-1-carboxylic acid tert-butyl ester (0.560 g, 2.09 mmol) in THF (2 mL)/CH3CN (5 mL)/H2O (1 mL) and the mixture is stirred at ambient temperature for 18 hours. After concentration and subsequent chromatography purification on silica gel, eluting with 2 M NH3/MeOH in dichloromethane 0-15%, the title compound is obtained as a clear oil (0.420 g, 83% yield).
Quantity
0.657 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Yield
83%

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